molecular formula C11H18O2 B1615468 (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid CAS No. 58096-27-8

(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid

Cat. No. B1615468
CAS RN: 58096-27-8
M. Wt: 182.26 g/mol
InChI Key: YCJJWXPLEWSYFQ-UYXKVSBOSA-N
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Description

“(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid” is a chemical compound with the formula C10H16 . It is also known as bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-, (1S)- .


Synthesis Analysis

The synthesis of heterocycle-substituted bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes has been developed using mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 136.2340 .


Chemical Reactions Analysis

The chemistry enables access to heterocycle-functionalized BCHep-containing structures that are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 136.2340 . Further details about its physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Therapeutic Effects in Chronic Pain Management

The compound has been identified as a potential therapeutic agent in managing chronic pain. Research suggests that cannabinoids, which share a similar structure to this compound, can significantly reduce pain symptoms in adults. This application is particularly relevant in the context of medical marijuana, where such compounds are used to alleviate chronic pain .

Multiple Sclerosis-Related Muscle Spasms

In the realm of neurodegenerative diseases, (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid may have applications in treating muscle spasms associated with multiple sclerosis. Cannabinoids have shown substantial evidence of improving reported symptoms in short-term use cases .

Analytical Chemistry: HPLC Method Development

The compound’s unique structure makes it suitable for analysis via High-Performance Liquid Chromatography (HPLC). It can be used as a standard or reference compound in developing new HPLC methods for identifying and comparing stereoisomers of clinically relevant compounds .

Ophthalmic Solutions for Dry Eye Treatment

As a structural analog to certain cannabinoids, this compound could be involved in the synthesis of bioactive compounds like AR-15512, a clinical candidate for treating dry eye syndrome. The cooling effects of such compounds make them suitable for ophthalmic applications .

Influenza Treatment: M2 Ion Channel Inhibition

The compound has shown promise as an M2 ion channel inhibitor, similar to amantadine. This suggests potential applications in developing anti-influenza agents, contributing to the fight against influenza outbreaks .

Synthetic Strategies and Characterization

The compound’s complex structure with multiple stereogenic centers poses a challenge in synthesis and characterization. It serves as a model compound for studying synthetic strategies and characterizing new pharmaceuticals with similar structural features .

Enhancing Cannabis Research Quality

Given its structural similarity to cannabinoids, this compound can be used in research efforts to enhance the quality of cannabis research. It can serve as a control or comparative standard in studies exploring the health impacts of cannabis and cannabis-derived products .

Data Collection and Research Advancement

The compound can also play a role in data collection efforts supporting the advancement of cannabis research. By providing a standard for comparison, it aids in addressing current barriers to cannabis research and helps in establishing firmly what the science says about the health impacts of cannabis .

Future Directions

There is increasing interest in replacement of the planar aromatic rings of drug candidates with three-dimensional caged scaffolds in order to improve the physical properties . The bicyclo[3.1.1]heptane (BCH) scaffold has emerged as a novel bioisostere of meta-substituted benzenes . This suggests that there could be future research directions exploring the use of “(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid” and similar compounds in drug design.

properties

IUPAC Name

(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-6-8(10(12)13)4-7-5-9(6)11(7,2)3/h6-9H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJJWXPLEWSYFQ-XGEHTFHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2CC1C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid

CAS RN

58096-27-8, 64284-84-0
Record name (1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58096-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1S-(1α,2β,3α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+)-3-Pinanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
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(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
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(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
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(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid
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(1S,2S,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid

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